molecular formula C8H15N2O5P B1677130 Midafotel CAS No. 117414-74-1

Midafotel

Cat. No.: B1677130
CAS No.: 117414-74-1
M. Wt: 250.19 g/mol
InChI Key: VZXMZMJSGLFKQI-ABVWVHJUSA-N
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Mechanism of Action

Target of Action

Midafotel, also known as D-Cpp-ene, is a potent, competitive antagonist at the NMDA receptor . The NMDA receptor plays a crucial role in controlling synaptic plasticity and memory function.

Mode of Action

This compound interacts with its target, the NMDA receptor, by acting as a competitive antagonist . This means it competes with the natural ligand (NMDA) for the same binding site on the receptor. When this compound binds to the NMDA receptor, it prevents the activation of the receptor, thereby inhibiting the effects of NMDA .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic signaling pathway. By antagonizing the NMDA receptor, this compound inhibits the normal action of glutamate, the most abundant excitatory neurotransmitter in the brain. This can affect various downstream effects, including synaptic plasticity and memory function .

Pharmacokinetics

It is known that the compound is excreted exclusively via the renal system . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by renal function.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of NMDA receptor activity. This can lead to a decrease in excitatory neurotransmission, which may have potential therapeutic effects in conditions characterized by excessive excitatory signaling .

Biochemical Analysis

Biochemical Properties

Midafotel is a potent and competitive NMDA antagonist . It interacts with the NMDA receptor, which plays a central role in excitotoxicity . The nature of these interactions is competitive, meaning that this compound competes with other molecules for binding to the NMDA receptor .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by interacting with the NMDA receptor, which plays a key role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the NMDA receptor. As a competitive antagonist, it binds to the NMDA receptor, inhibiting its activation and thus influencing gene expression .

Temporal Effects in Laboratory Settings

This compound’s effects over time in laboratory settings have been studied. It has been found to be stable and does not degrade over time . Long-term effects on cellular function observed in in vitro or in vivo studies include the inhibition of NMDA-induced depolarizations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, it has been shown to limit damage after occluding the middle cerebral artery, leading to ischemia . High doses may lead to side effects, which led to many patients withdrawing from trials .

Metabolic Pathways

This compound is involved in the glutamate-mediated excitotoxicity pathway, where it interacts with the NMDA receptor . This interaction can affect metabolic flux or metabolite levels.

Subcellular Localization

Given its role as an NMDA receptor antagonist, it is likely to be localized at the cell membrane where the NMDA receptors are located .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SDZ-EAA-494 involves the preparation of the enantiomers of 4-(3-phosphonopropyl)piperazine-2-carboxylic acid (CPP) and the unsaturated analogue (E)-4-(3-phosphonoprop-2-enyl)piperazine-2-carboxylic acid (CPP-ene) . The synthetic route typically involves the use of piperazine derivatives and phosphonoalkenes under controlled conditions to achieve the desired product.

Industrial Production Methods: Industrial production methods for SDZ-EAA-494 are not widely documented. the compound is synthesized in laboratories for research purposes, and the process involves standard organic synthesis techniques, including the use of protective groups, selective deprotection, and purification steps .

Chemical Reactions Analysis

Properties

IUPAC Name

(2R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXMZMJSGLFKQI-ABVWVHJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H](N1)C(=O)O)C/C=C/P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045740
Record name Midafotel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117414-74-1
Record name Midafotel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117414-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Midafotel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117414741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Midafotel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIDAFOTEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LYU6ZF84G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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